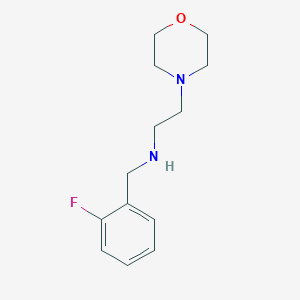

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine" is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom can significantly alter the physical and chemical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. However, research has shown that such compounds can be synthesized efficiently. For instance, a one-pot synthesis method has been developed for fluorinated 1-benzoyl-3,4-dihydroisoquinolines from corresponding fluorinated [2-(o-alkynylphenyl)ethyl]amines, which involves a titanium-catalyzed intramolecular hydroamination followed by a palladium-catalyzed oxidation . Additionally, an asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related compound, has been achieved with high enantiomeric excess, indicating the potential for synthesizing enantiomerically pure forms of related fluorinated amines .

Molecular Structure Analysis

The molecular structure of fluorinated amines is characterized by the presence of a fluorine atom attached to an aromatic ring, which can influence the electronic distribution and steric hindrance within the molecule. This can affect the molecule's binding affinity and reactivity when used as an intermediate in pharmaceuticals, such as mosapride . The synthesis of related compounds, such as 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, further demonstrates the ability to introduce fluorine into complex molecular frameworks .

Chemical Reactions Analysis

Fluorinated amines can participate in various chemical reactions, including cyclization and amination, as demonstrated in the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . The presence of fluorine can also influence the reactivity of the molecule in subsequent chemical transformations, potentially leading to the formation of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties. For example, fluorinated compounds often exhibit increased thermal and chemical stability, altered lipophilicity, and unique electronic properties. These changes can be beneficial in the development of materials with specific absorption properties, such as the yellow-green emitting benzo[de]isoquinoline-1,3-diones, which show improved photostability due to the incorporation of fluorine-containing stabilizer fragments .

Scientific Research Applications

Synthesis and Chemical Reactions

- A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, demonstrating the chemical versatility of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine derivatives (Kuznetsov, Nam, & Chapyshev, 2007).

- The reaction of ethyl 3-polyfluoroalkyl-3-oxopropionates with primary aliphatic, aromatic, and heterocyclic amines, including morpholine, leads to the formation of various fluorine-containing compounds (Pryadeina et al., 2007).

Biological and Pharmacological Research

- A series of morpholine derivatives, including those similar to this compound, were synthesized and exhibited antibacterial and antifungal activities, suggesting potential pharmaceutical applications (AlKaissi, Khammas, & التميمي, 2015).

- Synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed significant antibacterial, antioxidant, anti-TB, and anti-diabetic activities, with potential therapeutic implications (Mamatha S.V et al., 2019).

Materials Science and Engineering

- Novel polymers with naphthalimide pendant groups, including morpholine derivatives, have been synthesized, displaying unique properties such as fluorescence quenching and enhancement, relevant in materials science (Tian et al., 2002).

- The reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide and morpholin-4-amine, catalyzed by copper(i) bromide, produces benzo[b]thiophene 1,1-dioxides, highlighting the compound's role in organic synthesis and materials chemistry (Luo et al., 2015).

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEFYZVIDLTNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)